molecular formula C18H18F2N2O3S B2734163 4-fluoro-N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide CAS No. 955235-43-5

4-fluoro-N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide

Cat. No. B2734163
M. Wt: 380.41
InChI Key: ZYQGFZZTYBFVJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

COX-2 Inhibition

  • COX-2 Selectivity Enhancement: Research has shown that the introduction of fluorine atoms into certain compounds can preserve COX-2 inhibition potency while notably increasing COX-1/COX-2 selectivity. This is significant for developing treatments for conditions like rheumatoid arthritis, osteoarthritis, and acute pain, as demonstrated by a potent, highly selective, and orally active COX-2 inhibitor, JTE-522 (Hashimoto et al., 2002).

Photodynamic Therapy

  • Photodynamic Therapy Applications: A novel zinc phthalocyanine compound, substituted with benzenesulfonamide derivative groups containing a Schiff base, showed promising properties for photodynamic therapy, an alternative cancer treatment method. The compound exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II photodynamic therapy mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer and Antimicrobial Effects

  • Cytotoxicity and CA Inhibition: New 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides were synthesized and tested for cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors. Some compounds showed interesting cytotoxic activities, suggesting their usefulness in anti-tumor activity studies, while others strongly inhibited human cytosolic isoforms of carbonic anhydrase (Gul et al., 2016).

Corrosion Inhibition

  • Corrosion Inhibition on Iron: Quantum chemical and molecular dynamic simulation studies on certain piperidine derivatives, including those with benzenesulfonamide groups, revealed their potential as corrosion inhibitors on iron. These studies help in understanding the molecular basis of corrosion inhibition and designing more effective inhibitors for industrial applications (Kaya et al., 2016).

properties

IUPAC Name

4-fluoro-N-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O3S/c19-15-3-1-13(2-4-15)11-22-12-14(9-18(22)23)10-21-26(24,25)17-7-5-16(20)6-8-17/h1-8,14,21H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYQGFZZTYBFVJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=C(C=C2)F)CNS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide

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